Tenuigenin is a bioactive compound primarily isolated from the roots of Polygala tenuifolia Willd., a plant widely used in Traditional Chinese Medicine. [] It belongs to the class of phenylpropanoids, specifically classified as a stilbenoid. [] In scientific research, tenuigenin has gained significant attention due to its diverse biological activities, particularly its neuroprotective and neurotrophic properties. [, ]
Mechanism of Action
Inhibition of Amyloid-β (Aβ) Secretion: Tenuigenin reduces Aβ production in cell cultures, potentially by inhibiting the β-secretase enzyme responsible for cleaving the amyloid precursor protein (APP). [, ]
Regulation of Tau Protein Phosphorylation: Tenuigenin influences enzymes involved in tau protein phosphorylation, potentially by restoring the balance between tau kinases (GSK-3β and CDK-5) and phosphatases (PP-1 and PP-2A). []
Enhancement of Synaptic Plasticity: Tenuigenin improves long-term potentiation (LTP), a measure of synaptic plasticity, and increases the expression of NR2A, a subunit of the NMDA receptor involved in synaptic strengthening. []
Regulation of Neurotransmitter Levels: Tenuigenin modulates levels of cerebral monoamine neurotransmitters, including 5-hydroxytryptamine (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), dopamine (DA), and norepinephrine (NE), which are essential for learning and memory. []
Antioxidant and Anti-inflammatory Effects: Tenuigenin protects against oxidative stress and inflammation by increasing SOD activity, reducing MDA content, and influencing the NF-κB signaling pathway. [, ]
Applications
Alzheimer's Disease: Numerous studies highlight the potential benefits of tenuigenin in treating Alzheimer's disease. It has shown promising results in ameliorating cognitive impairment, [] reducing Aβ deposition, [, ] modulating tau phosphorylation, [, ] enhancing synaptic plasticity, [, ] and protecting neurons from Aβ toxicity. [, , , ] Some studies also explore the synergistic effects of tenuigenin combined with other compounds, like β-asarone, for improved efficacy in treating AD. [, ]
Parkinson's Disease: Research suggests tenuigenin's potential in addressing Parkinson's disease by protecting dopaminergic neurons, [, ] reducing α-synuclein phosphorylation, [] and mitigating inflammation-mediated damage. []
Neural Stem Cell Differentiation: Tenuigenin promotes the differentiation of neural stem cells into neurons, [] enhancing neurogenesis and offering potential applications in regenerative medicine. [, ]
Other Applications: Tenuigenin has shown protective effects against sepsis-induced acute kidney injury [] and oxidative stress-induced damage in PC12 cells. []
Related Compounds
β-Asarone
Relevance: β-Asarone is frequently investigated alongside Tenuigenin for its potential in treating Alzheimer’s disease (AD). Studies have explored the synergistic effects of combining these two compounds, finding that they can enhance the efficacy of memantine, a standard AD treatment [, , ]. The combination shows promise in improving cognitive function, reducing amyloid beta (Aβ) aggregation, and inhibiting neurotoxicity [].
Eugenol
Relevance: Like β-Asarone, Eugenol is investigated in conjunction with Tenuigenin for its potential synergistic effects in managing AD []. Research suggests that combining these compounds could help stabilize intracellular calcium ion concentration, potentially protecting against Aβ-induced neurotoxicity [].
Tenuifolin
Relevance: As a purified component derived from Tenuigenin, Tenuifolin offers a more targeted approach to understanding the specific mechanisms by which Tenuigenin exerts its therapeutic effects, especially concerning Aβ secretion [].
Forsythoside A
Relevance: Studies have explored the synergistic effects of combining Forsythoside A with a Tenuigenin-based extract from Polygala tenuifolia root []. This combination demonstrated neuroprotective effects in a cell model of Alzheimer's disease, including increased cell viability, AChE activity inhibition, and reduced Aβ aggregation [].
Donepezil
Relevance: Donepezil is often used as a reference drug in studies investigating the therapeutic potential of Tenuigenin for AD [, , ]. Researchers compare the efficacy of Tenuigenin to Donepezil in improving cognitive function, regulating neurotransmitters, and mitigating AD-related pathological changes [, , ].
Ibotenic Acid
Relevance: Ibotenic Acid is frequently employed in conjunction with Aβ to establish AD models in rats, which are then used to investigate the neuroprotective effects of Tenuigenin [, , , ]. These studies assess Tenuigenin's ability to mitigate neuronal damage, improve cognitive function, and modulate the expression of proteins associated with AD pathology [, , , ].
Aβ1-42 and Aβ25-35
Relevance: These peptides are crucial in establishing AD models in various studies exploring Tenuigenin's therapeutic potential [, , , , , ]. Researchers use these peptides to induce neuronal damage and then investigate Tenuigenin's ability to protect neurons, reduce Aβ aggregation, and improve cognitive function [, , , , , ].
Lipopolysaccharide (LPS)
Relevance: LPS is utilized to induce an inflammatory response in both in vitro and in vivo studies that investigate the anti-inflammatory and neuroprotective properties of Tenuigenin [, , ]. Researchers assess Tenuigenin's ability to suppress pro-inflammatory cytokines, reduce oxidative stress, and protect dopaminergic neurons from LPS-induced damage [, , ].
D-galactose (D-gal)
Relevance: D-galactose is frequently combined with other agents, such as ibotenic acid or LPS, to induce aging-related cognitive decline in animal models [, , , ]. These models are used to study the protective effects of Tenuigenin on learning, memory, and synaptic plasticity, evaluating its potential in mitigating age-associated cognitive impairment [, , , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
5-HT1 receptor agonist (Ki values are 17, 27 and 100 nM at 5-HT1D, 5-HT1B and 5-HT1A receptors, respectively). Also shows affinity for 5-HT1F receptor (EC50 = 247 nM). Reduces vascular inflammation associated with migraine. Sumatriptan is an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D (IC50s = 9.3 and 7.3 nM, respectively). It also binds to the 5-HT1F receptor (IC50 = 17.8 nM). It induces vasoconstriction in isolated human middle meningeal arteries (EC50 = 89.9 nM), an effect that can be reduced by the 5-HT1B/1D receptor antagonists GR125,743 and GR127,935. Sumatriptan reduces acute, but not chronic, mechanical hyperalgesia in a mouse model of pain induced by nitroglycerin, which is a known migraine trigger in humans. Formulations containing sumatriptan have been used in the treatment of migraine headache. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Sumatriptan Succinate is the succinate salt form of sumatriptan, a member of the triptan class of compounds with anti-migraine property. Sumatriptan succinate selectively binds to and activates serotonin 5-HT1 receptors. This results in constriction of meningeal, dural, cerebral or pial blood vessels via stimulation of the 5-HT1B receptors, thereby reducing the vascular pulsation and may provide relief in migraine headaches. Furthermore, agonistic action of this agent through presynaptic stimulation of 5-HT1D and/or 5-HT1F receptors prevents release of vasoactive and pro-inflammatory neuropeptide (calcitonin gene-related peptide), thereby may also relieve migraine headaches. In addition, central inhibition of pain transmission via the inhibition of trigeminal neurons in the brain stems and upper spinal cord mediated by 5-HT1B, 5-HT1D or 5-HT 1F receptors also aides in the alleviation of migraine pain. Sumatriptan succinate is a succinate salt obtained by reaction of sumatriptan with one equivalent of succinic acid. Selective agonist for a vascular 5-HT1 receptor subtype (probably a member of the 5-HT1D family). Used for the acute treatment of migraine with or without aura in adults. It has a role as a serotonergic agonist and a vasoconstrictor agent. It contains a sumatriptan(1+). A serotonin agonist that acts selectively at 5HT1 receptors. It is used in the treatment of MIGRAINE DISORDERS.
SUN-C5174, also known as SUNC-5174, is a 5-HT2 antagonist potentially for the treatment of arterial occlusion disease. SUN C5174 displayed the overall best profile with potent 5-HT2 receptor antagonist activity (pA2=8.98+/-0.06) and high selectivity versus other receptors. SUN C5174 showed a marked inhibitory effect on the platelet aggregation induced by serotonin in combination with collagen and adenosine diphosphate (ADP) in canine or human platelet-rich plasma (IC50=6.5 to 16 nM). Moreover, SUN-C5174 significantly inhibited the mortality rate in mouse acute pulmonary thromboembolytic death induced by collagen and serotonin at oral doses of 0.3 mg/kg or higher.
SUN-K0706, also known as K0706, is a potent and orally active Bcr-Abl kinase inhibitor. K0706 selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the ‘gatekeeper’ resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, a threonine (T) to isoleucine (I) amino acid substitution at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents, and its expression is associated with poor prognosis.
Suprafenacine is an inhibitor of tubulin polymerization (IC50 = 0.38 μM) with anticancer activity. It inhibits the proliferation of HeLa, Jurkat, SNU-16, MDA-MB-231, A549, SH-SY5Y, HCT15, and KB-3-1 cells (IC50s = 83-381.2 nM) and P-glycoprotein-enriched KB-VI cells (IC50 = 215.7 nM). Suprafenacine (10 μM) increases phosphorylation of JNK and Bcl-2 and induces apoptosis and cell cycle arrest at the G2/M phase in HeLa cells. Suprafenacine (20 mg/kg) reduces tumor growth in an HCT15 colon adenocarcinoma mouse xenograft model. Suprafenacine is a novel cell permeable selective inhibitor of cancer cell proliferation, binding microtubules at the colchicine-binding site and inhibiting polymerization, leading to G2/M cell cycle arrest and cell death via a mitochondria-mediated apoptotic pathway.
Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells. Sunitinib is multi-specific tyrosine kinase receptor inhibitor that is used in the therapy of gastrointestinal stromal tumors and advanced renal cell carcinoma. Sunitinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury. Sunitinib, also known as sutent or su-11248, belongs to the class of organic compounds known as indolines. Indolines are compounds containing an indole moiety, which consists of pyrrolidine ring fused to benzene to form 2, 3-dihydroindole. Sunitinib is a drug which is used for the treatment of advanced renal cell carcinoma as well as the treatment of gastrointestinal stromal tumor after disease progression on or intolerance to imatinib mesylate. Sunitinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Sunitinib has been detected in multiple biofluids, such as urine and blood. Within the cell, sunitinib is primarily located in the membrane (predicted from logP). Sunitinib participates in a number of enzymatic reactions. In particular, sunitinib can be biosynthesized from 3-methyleneoxindole. Sunitinib can also be converted into linkable sunitinib analogue.
Suplatast is an antiallergic agent. It inhibits IL-4 and IL-5 production in conalbumin-stimulated D10.G4.1 murine T helper 2 (Th2) cells in a concentration-dependent manner. Suplatast (100 mg/kg) inhibits ovalbumin-induced increases in eosinophil and total cell numbers, as well as IL-4, IL-5, and IL-13, but not IFN-γ, levels in bronchoalveolar lavage fluid (BALF) in an ovalbumin-sensitized mouse model of asthma. It also inhibits ovalbumin-induced increases in ovalbumin-specific IgE in serum and bronchial hyperresponsiveness to methacholine in the ovalbumin-sensitized mouse model of asthma. Suplatast Tosilate is a novel capsular anti-asthmatic agent that suppresses both IgE production, IL-4 and IL-5 synthesis with IC50 above 100 μM. Suplatast tosilate has an inhibitory effect on antibody production in isolated mouse splenic and human peripheral blood B cells with IC50 >100 nM. Suplatast tosilate inhibits mouse and human cytokine production, IFN-γ, IL-2, IL-4, IL-5 and IL-10 with an IC50 >100 nM. Suplatast tosilate (100 mg/kg/100 μL) significantly reduces the number of total cells and eosinophils in BALF (around -40%) and almost completely inhibits the development of antigen-induced BHR. Histological findings confirm the reduction of submucosal cell infiltration in the lung, and disclose the marked inhibition of bronchial epithelial cell damage. Ovalbumin-specific IgE is slightly but significantly reduced. The levels of IL-4, IL-5 and IL-13 in BALF are significantly decreased in mice treated with Suplatast tosilate compared to those in untreated mice.